

A Technical Guide to the Spectroscopic Analysis of 3-Methyl-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595

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This guide provides a comprehensive overview of the predicted spectroscopic data for **3-Methyl-N-methylbenzylamine**, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental spectra in public databases, this document presents predicted ^1H NMR, ^{13}C NMR, and IR data, which serve as a valuable reference for the identification and characterization of this compound. The guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Methyl-N-methylbenzylamine**. These predictions are based on established computational models and provide expected values for chemical shifts and vibrational frequencies.

Table 1: Predicted ^1H NMR Data for **3-Methyl-N-methylbenzylamine**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H	7.0 - 7.2	Multiplet	4H
CH ₂	3.6	Singlet	2H
N-CH ₃	2.4	Singlet	3H
Ar-CH ₃	2.3	Singlet	3H
N-H	~1.5 (variable)	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Data for **3-Methyl-N-methylbenzylamine**

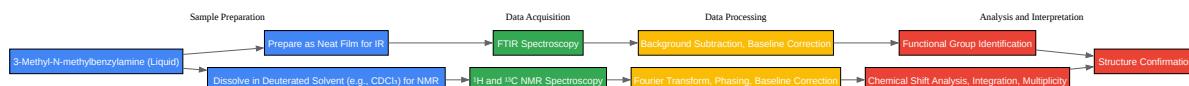
Carbon Atom	Predicted Chemical Shift (ppm)
Ar-C (quaternary, C-CH ₂)	140
Ar-C (quaternary, C-CH ₃)	138
Ar-CH	128 - 129
Ar-CH	127 - 128
Ar-CH	126 - 127
Ar-CH	125 - 126
CH ₂	55
N-CH ₃	35
Ar-CH ₃	21

Table 3: Predicted IR Absorption Bands for **3-Methyl-N-methylbenzylamine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Bond Vibration
N-H	3300 - 3500 (broad)	Stretch
C-H (aromatic)	3000 - 3100	Stretch
C-H (aliphatic)	2850 - 3000	Stretch
C=C (aromatic)	1450 - 1600	Stretch
C-N	1000 - 1350	Stretch

Experimental Workflow and Methodologies

The acquisition and interpretation of spectroscopic data follow a systematic workflow to ensure data quality and accurate structural elucidation.



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Caption: General workflow for spectroscopic analysis of a liquid organic compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the liquid sample (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a

standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), though modern spectrometers can also reference the residual solvent peak.

- **Instrumentation:** A high-resolution NMR spectrometer with a field strength of, for example, 400 MHz for ^1H and 100 MHz for ^{13}C is utilized.
- ^1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
 - A standard single-pulse experiment is performed.
 - Key parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For a typical sample concentration, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024 or more) is typically required.
 - A wider spectral width (e.g., 0-220 ppm) is used. The acquisition time is typically 1-2 seconds with a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction to obtain the final spectrum.

2. Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid Film):**

- One to two drops of the neat liquid sample are placed on the surface of a salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is first recorded to subtract the contributions from atmospheric CO₂ and water vapor.
 - The prepared salt plates with the sample are then placed in the spectrometer's sample holder.
 - The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
 - Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
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